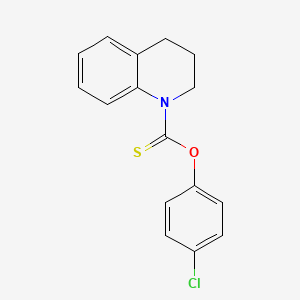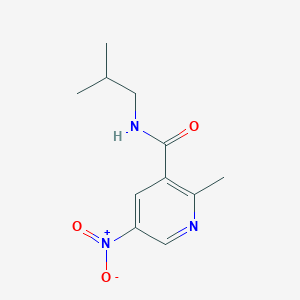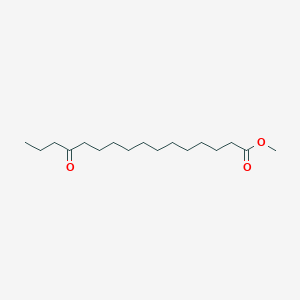
1,2-Octadien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Octadien-4-ol is an organic compound with the molecular formula C8H14O. It is an aliphatic alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two double bonds. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Octadien-4-ol can be synthesized through several methods. One common approach involves the reaction of butadiene with formaldehyde in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. The catalyst used can be a metal complex, such as palladium or rhodium, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps, such as distillation or chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2-Octadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.
Substitution: SOCl2, PBr3, and other halogenating agents under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated alcohols or other substituted derivatives.
Scientific Research Applications
1,2-Octadien-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,2-Octadien-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
2,4-Octadien-1-ol: Similar structure but with different double bond positions.
Geraniol: A monoterpenoid with similar functional groups but different carbon chain length.
Linalool: An acyclic monoterpenoid with a similar hydroxyl group but different double bond positions .
Uniqueness
1,2-Octadien-4-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
57649-52-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h6,8-9H,2-3,5,7H2,1H3 |
InChI Key |
BWNZFXIKXMGQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)




![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)






![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
